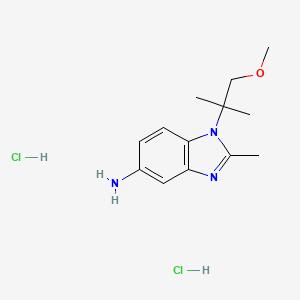
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile (FEPPC) is an organic compound used in a variety of scientific applications. It is a heterocyclic compound, meaning it contains two or more different elements within its molecular structure. FEPPC is a member of the pyrazole family, which is a group of five-membered heterocyclic compounds containing nitrogen and carbon atoms. FEPPC has been used in a number of scientific research applications due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile has been used in a number of scientific research applications due to its unique chemical structure and properties. It has been used as an inhibitor of the enzyme glutathione S-transferase (GST) in studies of the role of GST in cancer. It has also been used as a ligand to study the structure of the enzyme carbonic anhydrase in studies of the role of carbonic anhydrase in the regulation of pH in the body. 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile has also been used in studies of the effects of oxidative stress on cell death and in studies of the role of oxidative stress in the development of neurodegenerative diseases.
Mecanismo De Acción
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile is an inhibitor of the enzyme glutathione S-transferase (GST). GST is an enzyme involved in the detoxification of xenobiotics, or foreign compounds, in the body. 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile binds to the active site of GST, preventing it from catalyzing the reactions necessary for the detoxification of xenobiotics. By inhibiting GST, 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile can be used to study the role of GST in cancer and other diseases.
Biochemical and Physiological Effects
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile has been found to have a variety of biochemical and physiological effects. In studies of the role of GST in cancer, 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile was found to inhibit the activity of GST, leading to an increase in the levels of reactive oxygen species (ROS) and a decrease in the levels of glutathione (GSH). This increase in ROS and decrease in GSH can lead to oxidative stress and cell death. In studies of the effects of oxidative stress on cell death, 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile was found to increase the levels of ROS and decrease the levels of GSH, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile in scientific research has both advantages and limitations. One advantage is that 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile can be used to study the role of GST in cancer and other diseases. It can also be used to study the effects of oxidative stress on cell death and the role of oxidative stress in the development of neurodegenerative diseases. However, 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile can also be toxic and can interfere with the metabolism of other compounds, so it should be used with caution in laboratory experiments.
Direcciones Futuras
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile has a number of potential future applications in scientific research. It could be used to study the role of GST in other diseases, such as diabetes and obesity. It could also be used to study the effects of oxidative stress on other types of cell death, such as apoptosis. Additionally, it could be used to study the role of oxidative stress in the development of other neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Finally, it could be used to study the metabolism of other compounds and the effects of environmental toxins on human health.
Propiedades
IUPAC Name |
1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN5/c11-1-4-16-7-8(5-12)10(15-16)9-6-13-2-3-14-9/h2-3,6-7H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYPWXFHYOBIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2C#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




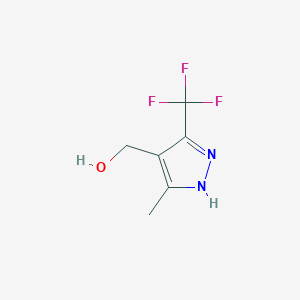
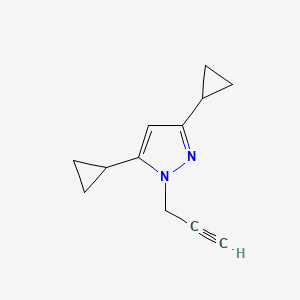

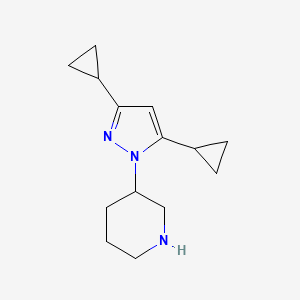
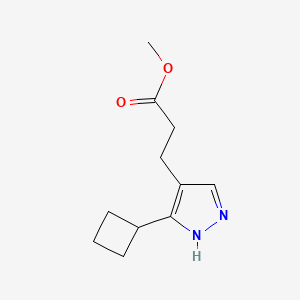
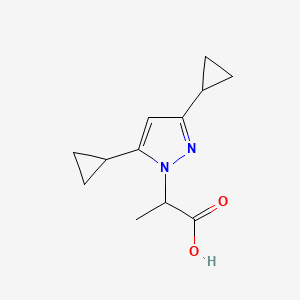

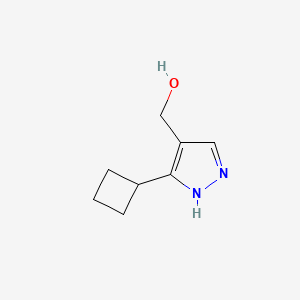
![(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482301.png)
![7-(chloromethyl)-6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482302.png)

